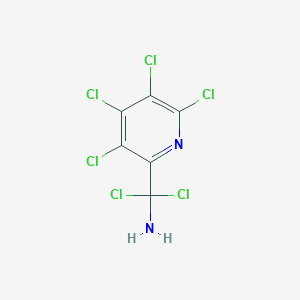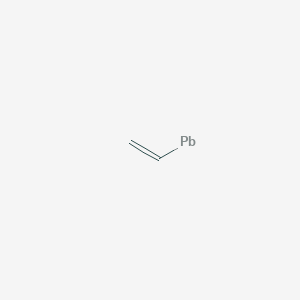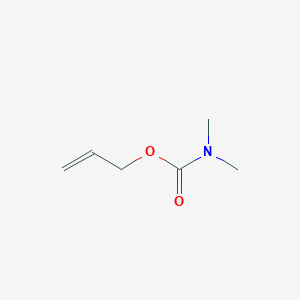
Hexacosan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosan-2-one can be synthesized through several methods, including:
Oxidation of Hexacosanol: One common method involves the oxidation of hexacosanol (a 26-carbon alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a long-chain alkane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexacosan-2-one undergoes various chemical reactions, including:
Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Further oxidation can lead to the formation of hexacosanoic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Jones reagent or PCC in dichloromethane.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Reduction: Hexacosanol.
Oxidation: Hexacosanoic acid.
Substitution: Tertiary alcohols with varying alkyl groups depending on the Grignard reagent used.
Scientific Research Applications
Hexacosan-2-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of hexacosan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids.
Comparison with Similar Compounds
Hexacosan-2-one can be compared with other long-chain ketones and alcohols, such as:
Hexacosanol: A 26-carbon alcohol that can be oxidized to form this compound.
Hexacosanoic Acid: A 26-carbon fatty acid formed by the oxidation of this compound.
Hexacosane: A 26-carbon alkane that serves as a precursor for the synthesis of this compound.
Properties
CAS No. |
77327-12-9 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacosan-2-one |
InChI |
InChI=1S/C26H52O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)27/h3-25H2,1-2H3 |
InChI Key |
DBTWKNLFNCALDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)




silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

